molecular formula C12H11BrN2 B2446172 N-Benzyl-3-bromopyridin-2-amine CAS No. 868603-37-6

N-Benzyl-3-bromopyridin-2-amine

Cat. No.: B2446172
CAS No.: 868603-37-6
M. Wt: 263.138
InChI Key: YPKIUGVZJZBNQU-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromopyridin-2-amine is an organic compound with the molecular formula C12H11BrN2. It is a derivative of pyridine, where a bromine atom is substituted at the third position and a benzylamino group is attached at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-3-bromopyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-pyridinamine with benzyl bromide in the presence of a base such as sodium hydride in tetrahydrofuran (THF) under inert atmosphere conditions . The reaction typically proceeds at temperatures ranging from 0°C to 60°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-bromopyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like THF or DMF.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-Benzyl-3-bromopyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-3-bromopyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

N-benzyl-3-bromopyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKIUGVZJZBNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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